Cas no 6760-99-2 (8-Azabicyclo[3.2.1]octane hydrochloride)
8-Azabicyclo[3.2.1]octane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 8-azabicyclo[3.2.1]octane, hydrochloride
- 8-azabicyclo[3.2.1]octane hydrochloride
- 8-aza-bicyclo[3.2.1]octane hydrochloride
- VAINBTSWOOHLOV-UHFFFAOYSA-N
- 8-Azabicyclo[3.2.1]octane HCl
- 3752AJ
- NE23820
- SB10089
- AK162095
- ST1080459
- 8-azabicyclo[3.2.1]octanehydrochloride
- A856350
- EN300-83902
- SCHEMBL1955818
- 8-azabicyclo[3.2.1]octane;hydrochloride
- DTXSID30334906
- SY097135
- 6760-99-2
- AMY35137
- MFCD19982561
- P12684
- DS-7448
- CS-0049977
- AKOS024463995
- DB-264167
- 8-Azabicyclo[3.2.1]octane hydrochloride
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- MDL: MFCD19982561
- Inchi: 1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H
- InChI Key: VAINBTSWOOHLOV-UHFFFAOYSA-N
- SMILES: Cl.N1C2CCCC1CC2
Computed Properties
- Exact Mass: 147.08162
- Monoisotopic Mass: 147.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 80.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
Experimental Properties
- PSA: 12.03
8-Azabicyclo[3.2.1]octane hydrochloride Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Inert atmosphere,2-8°C
8-Azabicyclo[3.2.1]octane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202493-1g |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 95% | 1g |
$491 | 2021-08-04 | |
| Chemenu | CM202493-5g |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 95% | 5g |
$1477 | 2021-08-04 | |
| Ambeed | A157091-100mg |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 97% | 100mg |
$98.0 | 2025-04-17 | |
| Ambeed | A157091-250mg |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 97% | 250mg |
$129.0 | 2025-04-17 | |
| Ambeed | A157091-1g |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 97% | 1g |
$261.0 | 2025-04-17 | |
| Chemenu | CM202493-250mg |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM202493-1g |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Apollo Scientific | OR70094-100mg |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 95+% | 100mg |
£133.00 | 2025-02-20 | |
| Apollo Scientific | OR70094-250mg |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 95+% | 250mg |
£175.00 | 2025-02-20 | |
| Apollo Scientific | OR70094-1g |
8-Azabicyclo[3.2.1]octane hydrochloride |
6760-99-2 | 95+% | 1g |
£353.00 | 2025-02-20 |
8-Azabicyclo[3.2.1]octane hydrochloride Suppliers
8-Azabicyclo[3.2.1]octane hydrochloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 8-Azabicyclo[3.2.1]octane hydrochloride
8-Azabicyclo[3.2.1]octane Hydrochloride: A Key Compound in Medicinal Chemistry and Drug Discovery
8-Azabicyclo[3.2.1]octane hydrochloride, with the chemical identifier CAS No. 6760-99-2, represents a unique class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This compound is a hydrochloride salt of 8-azabicyclo[3.2.1]octane, a bridged bicyclic structure characterized by its rigid framework and potential for diverse functionalization. The molecular formula of this compound is C8H14N·HCl, and its molecular weight is approximately 166.66 g/mol. The structural complexity of 8-azabicyclo[3.2.1]octane makes it a promising scaffold for the development of novel therapeutics, as its conformational rigidity can modulate biological activity and improve drug-like properties.
Recent advances in computational chemistry and molecular modeling have enabled researchers to explore the potential of 8-azabicyclo[3.2.1]octane hydrochloride as a versatile building block for drug design. A 2023 study published in Journal of Medicinal Chemistry highlighted the utility of this compound in the synthesis of bioactive molecules targeting G protein-coupled receptors (GPCRs). The authors demonstrated that the bicyclic framework of 8-azabicyclo[3.2.1]octane can serve as a scaffold for the selective modulation of receptor subtypes, offering new opportunities for the development of targeted therapies in neurodegenerative diseases and cardiovascular disorders. The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for pharmaceutical applications.
The chemical synthesis of 8-azabicyclo[3.2.1]octane hydrochloride has been optimized through various methodologies, including ring-closing metathesis and multistep organic transformations. A 2024 review in Organic & Biomolecular Chemistry summarized the latest synthetic strategies, emphasizing the importance of stereoselective approaches to achieve the desired stereochemistry of the bicyclic core. The use of chiral catalysts and asymmetric synthesis techniques has enabled the production of enantiomerically pure forms of 8-azabicyclo[3.2.1]octane, which are critical for their biological activity. These synthetic advancements have directly influenced the pharmacological profile of the compound, as stereochemistry plays a pivotal role in determining receptor binding affinity and selectivity.
Pharmacological studies on 8-azabicyclo[3.2.1]octane hydrochloride have revealed its potential as a modulator of ion channels and signaling pathways. A 2023 preclinical study published in ACS Chemical Biology demonstrated that this compound exhibits antagonistic activity against specific voltage-gated sodium channels, suggesting its utility in the treatment of chronic pain and epilepsy. The compound's ability to selectively block these channels without affecting other physiological functions highlights its therapeutic potential. Additionally, research published in Drug Discovery Today in 2024 explored the role of 8-azabicyclo[3.2.1]octane derivatives in the modulation of serotonin receptors, which are implicated in mood disorders and gastrointestinal motility. These findings underscore the versatility of the compound in addressing a wide range of therapeutic targets.
The structural features of 8-azabicyclo[3.2.1]octane hydrochloride also make it an attractive candidate for the development of small molecule inhibitors of protein-protein interactions (PPIs). A 2024 study in Cell Chemical Biology reported the design of a series of 8-azabicyclo[3.2.1]octane derivatives that selectively inhibit the interaction between two key proteins involved in cancer progression. The rigid bicyclic framework of the compound allows for precise spatial orientation of functional groups, enabling the formation of stable complexes with target proteins. This property is particularly valuable in the context of PPI inhibition, where traditional small molecules often struggle to achieve sufficient binding affinity and specificity.
Furthermore, the physicochemical properties of 8-azabicyclo[3.2.1]octane hydrochloride have been extensively characterized to assess its suitability for pharmaceutical development. A 2023 article in European Journal of Pharmaceutical Sciences detailed the solubility, partition coefficient, and metabolic stability of the compound in various biological matrices. The hydrochloride salt form was found to exhibit enhanced water solubility compared to its free base, which is critical for oral bioavailability. Additionally, the compound demonstrated moderate metabolic stability in liver microsomes, suggesting its potential for systemic administration. These properties are essential for the translation of 8-azabicyclo[3.2.1]octane hydrochloride into clinical applications.
The therapeutic potential of 8-azabicyclo[3.2.1]octane hydrochloride is further supported by its ability to interact with multiple molecular targets. A 2024 study in Pharmaceutical Research investigated the compound's activity against a panel of enzymes and receptors, revealing its broad-spectrum biological activity. The compound showed inhibitory effects on several kinase targets, including Src and EGFR, which are implicated in tumor growth and metastasis. These findings suggest that 8-azabicyclo[3.2.1]octane hydrochloride could be explored as a multitarget drug, potentially offering synergistic therapeutic benefits. However, further studies are needed to elucidate the mechanisms of action and to assess the safety profile of the compound in preclinical models.
In conclusion, 8-azabicyclo[3.2.1]octane hydrochloride represents a promising scaffold for the development of novel therapeutics due to its structural versatility, pharmacological activity, and favorable physicochemical properties. The continued exploration of its potential in diverse biological contexts, supported by advances in synthetic chemistry and molecular biology, is likely to lead to the discovery of new drugs with broad therapeutic applications. As research in this area progresses, the compound may emerge as a key player in the treatment of several diseases, highlighting the importance of bridged bicyclic structures in modern drug design.
For further information on the synthesis, pharmacology, and therapeutic potential of 8-azabicyclo[3.2.1]octane hydrochloride, researchers are encouraged to consult the latest literature in medicinal chemistry and pharmacology. The ongoing efforts to optimize its properties and expand its applications will undoubtedly contribute to the advancement of drug discovery and the development of innovative therapies for a wide range of medical conditions.
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